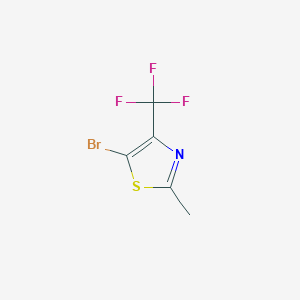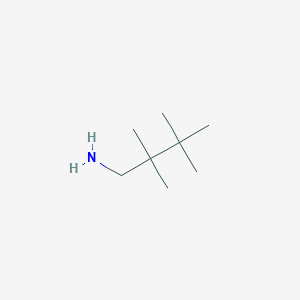
2,2,3,3-Tetramethylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethylbutan-1-amine is an organic compound with the molecular formula C8H19N. It is a derivative of butane, where the hydrogen atoms are replaced by methyl groups and an amine group. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylbutan-1-amine typically involves the alkylation of ammonia or primary amines with suitable alkyl halides. One common method is the reaction of 2,2,3,3-Tetramethylbutyl chloride with ammonia or a primary amine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal reaction rates .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction and minimizing the formation of by-products .
化学反応の分析
Types of Reactions
2,2,3,3-Tetramethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro compounds, amides.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted amines and other functionalized derivatives.
科学的研究の応用
2,2,3,3-Tetramethylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2,2,3,3-Tetramethylbutan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The compound can also participate in nucleophilic reactions, altering the structure and activity of biomolecules .
類似化合物との比較
Similar Compounds
- 2,2,4,4-Tetramethylbutan-1-amine
- 2,2,3,3-Tetramethylpentan-1-amine
- 2,2,3,3-Tetramethylhexan-1-amine
Uniqueness
2,2,3,3-Tetramethylbutan-1-amine is unique due to its specific arrangement of methyl groups and the amine group. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. Its steric hindrance and electronic effects influence its reactivity and interactions with other molecules .
特性
分子式 |
C8H19N |
|---|---|
分子量 |
129.24 g/mol |
IUPAC名 |
2,2,3,3-tetramethylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-7(2,3)8(4,5)6-9/h6,9H2,1-5H3 |
InChIキー |
MIWGNHMXTAYEQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C)(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


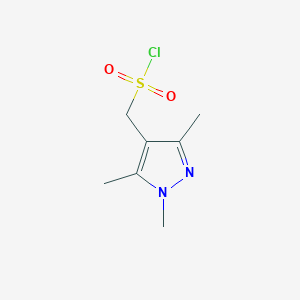
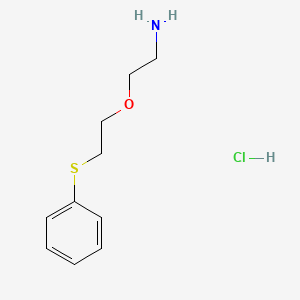
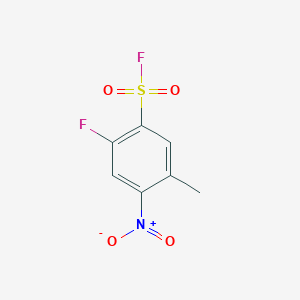
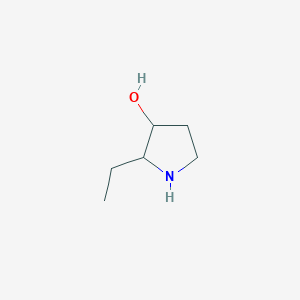
![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13247390.png)
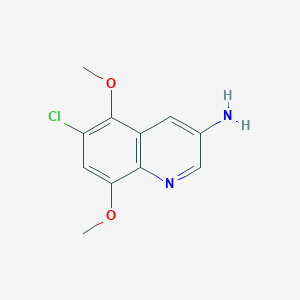
![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13247403.png)


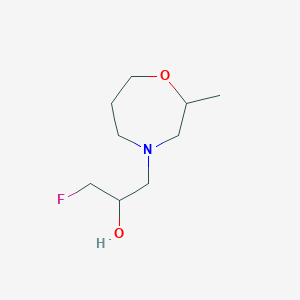
![4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile](/img/structure/B13247443.png)
![Octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13247455.png)
